(RS)-4-Carboxyphenylglycine is a compound that belongs to the class of phenylglycine derivatives, which are significant in pharmacological research due to their interactions with metabotropic glutamate receptors. This compound is particularly noted for its role as an antagonist in various biological systems, influencing neurotransmission and signaling pathways. Its structure includes a carboxylic acid group and an amino acid backbone, making it a key player in studies related to excitatory neurotransmission.
(RS)-4-Carboxyphenylglycine can be synthesized through various chemical methods, often involving the modification of phenylacetic acid derivatives. The compound has been studied extensively in the context of its pharmacological properties, particularly in relation to its effects on metabotropic glutamate receptors, which are implicated in numerous neurological conditions.
The synthesis of (RS)-4-Carboxyphenylglycine typically involves several steps:
The synthesis process may include:
(RS)-4-Carboxyphenylglycine features a central phenyl ring with a carboxylic acid group attached at one position and an amino acid structure at another. The molecular formula is C9H11NO4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
(RS)-4-Carboxyphenylglycine participates in various chemical reactions typical for carboxylic acids and amino acids:
The reactivity of (RS)-4-Carboxyphenylglycine is influenced by its functional groups, allowing it to engage in both nucleophilic and electrophilic reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
(RS)-4-Carboxyphenylglycine acts primarily as an antagonist at metabotropic glutamate receptors, specifically targeting subtypes mGlu1 and mGlu5. The mechanism involves:
Studies have shown that (RS)-4-Carboxyphenylglycine can significantly reduce calcium ion influx in cells expressing these receptors, demonstrating its effectiveness as an antagonist .
Relevant analyses often include spectroscopic techniques such as NMR and Infrared Spectroscopy (IR) for structural confirmation .
(RS)-4-Carboxyphenylglycine has several scientific applications:
This compound's ability to modulate receptor activity makes it a valuable tool in both basic research and therapeutic development .
(RS)-α-Methyl-4-carboxyphenylglycine (MCPG) emerged in the early 1990s as one of the first commercially available antagonists for metabotropic glutamate receptors (mGluRs). Initial studies positioned it as a broad-spectrum antagonist capable of inhibiting synaptic plasticity phenomena such as long-term potentiation (LTP) in the hippocampus. A pivotal 1993 study demonstrated that MCPG (0.5–1 mM) blocked the LTP-associated increase in AMPA receptor sensitivity in rat hippocampal slices, suggesting its utility in dissecting mGluR-dependent signaling [8]. However, subsequent research revealed significant limitations: MCPG failed to antagonize mGluR-mediated electrophysiological responses in CA1 hippocampal neurons or prevent LTP induction, challenging its classification as a universal mGluR antagonist [1]. This spurred the development of more selective phenylglycine derivatives, such as (S)-4-CPG, which retained group I antagonism while minimizing off-target effects [3] [6].
MCPG’s historical significance lies in its role in validating mGluRs as distinct entities from ionotropic glutamate receptors. Its initial application in in vitro and behavioral studies provided foundational evidence for mGluR involvement in learning and memory. For example, intracerebroventricular injection of MCPG (209 µg) impaired spatial memory retention in rats, establishing a link between mGluR activity and cognitive processing [2]. Despite its later reclassification as a weak and subtype-nonselective agent, MCPG remains a critical reference compound in glutamatergic pharmacology.
Table 1: Key Historical Studies on MCPG
Year | Discovery | Model System | Concentration/Dose |
---|---|---|---|
1993 | Blocked LTP-related AMPA sensitivity increase | Rat hippocampal slices | 500 µM |
1993 | Failed to antagonize mGluRs or prevent LTP in CA1 neurons | Hippocampal neurons | 500 µM |
1998 | Impaired spatial memory retention | Rat Y-maze | 209 µg (intracerebroventricular) |
1999 | Structural basis for mGluR1 selectivity of α-substituted derivatives | CHO cells expressing mGluR1/5 | 1 mM |
MCPG exhibits differential activity across mGluR groups, with greater antagonist potency at group I receptors (mGluR1/5) compared to group II (mGluR2/3). In recombinant systems, (S)-4-CPG—the active enantiomer of 4-carboxyphenylglycine—antagonized mGluR1α with a pA₂ of 4.46, while showing minimal efficacy at mGluR5a [3] [6]. This selectivity arises from steric constraints within the orthosteric binding pocket: small α-substitutions (e.g., methyl in MCPG) favor mGluR1 binding, whereas bulkier groups (e.g., cyclopropyl) shift preference toward mGluR5 [3].
Functionally, MCPG and its derivatives inhibit group I mGluR-mediated phosphoinositide hydrolysis and intracellular Ca²⁺ release. In rat behavioral models, both MCPG and the group I-selective antagonist (S)-4-CPG impaired spatial memory formation, confirming that cognitive effects are primarily driven by group I blockade [2] [7]. Conversely, MCPG shows negligible activity at group II/III receptors, making it ineffective against presynaptic mGluR-mediated inhibition of neurotransmitter release [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7